Psoracorylifol A

Vue d'ensemble

Description

Psoracorylifol A is a phenolic compound derived from the plant Psoralea corylifolia, commonly known as Babchi. This plant has been used in traditional medicine for centuries, particularly in Chinese and Indian systems of medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antioxidant activities .

Mécanisme D'action

Target of Action

It’s known that related compounds have shown effects on cardiovascular and inflammatory diseases .

Mode of Action

Psoracorylifol A interacts with its targets, leading to various changes. One possible mechanism of action is that it interacts with ultraviolet light in the epidermis, forming photosensitive fragments of DNA . This interaction has several effects, including slowing down the proliferation of keratinocytes, suppressing the immune skin reaction, and affecting melanocytes, fibroblasts, and endothelial cells .

Biochemical Pathways

It’s known that related compounds have shown effects on various biochemical pathways, leading to anticancer, antiosteoporotic, anti-inflammatory, anti-vitiligo, antibacterial, antiviral, and antidepressant-like effects .

Pharmacokinetics

A study on related compounds showed that they were absorbed into the blood and rapidly distributed to the brain after oral administration .

Result of Action

Related compounds have shown a variety of pharmacological activities, such as anti-inflammatory, antibacterial, antiviral, antioxidant, antitumor, antiosteoporosis, cardioprotective, neuroprotective, and immunomodulatory effects .

Action Environment

It’s known that the compound interacts with ultraviolet light in the epidermis, suggesting that light exposure could potentially influence its action .

Analyse Biochimique

Biochemical Properties

Psoracorylifol A plays a significant role in biochemical reactions. It has been found to inhibit the release of beta-hexosaminidase, a marker of antigen-IgE-induced degranulation in RBL-2H3 cells

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by inhibiting antigen-induced degranulation in RBL-2H3 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism, although more detailed studies are needed to confirm these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level by inhibiting the release of beta-hexosaminidase This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Psoracorylifol A involves several steps, starting from basic organic compounds. One common method includes the preparation of 4-Triisopropylsilyloxybenzaldehyde, followed by a series of reactions such as Julia-Kocienski olefination, Kochi cross-coupling, and Sharpless asymmetric dihydroxylation . These reactions require specific conditions, such as the use of dry solvents, nitrogen atmosphere, and controlled temperatures.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the dried fruits of Psoralea corylifolia using various chromatographic techniques. The structures and configurations of the isolated compounds are determined by spectroscopic methods and single-crystal X-ray diffraction .

Analyse Des Réactions Chimiques

Types of Reactions: Psoracorylifol A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Applications De Recherche Scientifique

Psoracorylifol A, a compound derived from the plant Psoralea corylifolia, has garnered significant attention in scientific research due to its diverse applications in medicine and agriculture. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is a flavonoid glycoside characterized by its unique chemical structure, which contributes to its bioactivity. Its molecular formula is C₁₈H₁₈O₇, and it exhibits various pharmacological properties that make it a candidate for therapeutic applications.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural preservative in food and cosmetics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, making it a potential candidate for treating inflammatory diseases.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant reduction in inflammatory markers compared to the control group. This suggests its potential use in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which help combat oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Table 2: Antioxidant Activity of this compound

Pest Control

This compound has been investigated for its insecticidal properties against agricultural pests. Its application can reduce the reliance on synthetic pesticides, promoting sustainable farming practices.

Case Study:

A field trial demonstrated that crops treated with this compound showed a 50% reduction in aphid populations compared to untreated controls, indicating its effectiveness as a natural insecticide .

Plant Growth Promotion

Research suggests that this compound can enhance plant growth by stimulating root development and increasing nutrient uptake. This makes it valuable for improving crop yields.

Table 3: Effects of this compound on Plant Growth

| Parameter | Control Group | Treatment Group (100 µg/mL) |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Shoot Height (cm) | 20 | 25 |

| Chlorophyll Content (mg/g) | 0.5 | 0.8 |

Comparaison Avec Des Composés Similaires

Psoracorylifol A is unique among similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

Psoralidin: Another phenolic compound from Psoralea corylifolia with similar anti-inflammatory and antibacterial activities.

Bakuchiol: A meroterpenoid with antioxidant and anti-inflammatory properties, often compared to retinol for its skin benefits.

Corylifol A: A related compound with notable anti-cancer and anti-inflammatory effects

Activité Biologique

Psoracorylifol A is a bioactive compound derived from Psoralea corylifolia, a plant recognized for its extensive use in traditional medicine. This article delves into the biological activities of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound belongs to the meroterpenoid class of compounds, which are known for their diverse biological activities. Isolated from the seeds of Psoralea corylifolia, this compound has garnered attention for its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Pharmacological Properties

The pharmacological activities attributed to this compound include:

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory conditions.

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its role as a potential anticancer agent.

The biological activity of this compound is mediated through several molecular mechanisms:

- Cell Signaling Modulation : It interacts with key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.

- Gene Expression Regulation : this compound influences the expression of genes associated with apoptosis and cell cycle regulation.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in inflammatory responses and cancer progression.

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

-

Pharmacokinetics :

- Research on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics when administered orally. Peak plasma concentrations were observed within 2 hours post-administration, suggesting effective bioavailability .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds derived from Psoralea corylifolia:

| Compound | Anti-inflammatory | Antioxidant | Anticancer |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Psoralidin | Yes | Moderate | Yes |

| Isopsoralen | Moderate | Yes | Limited |

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Structure-Activity Relationship Studies : Investigating how structural modifications affect biological activity could lead to more potent derivatives.

- Exploration of Synergistic Effects : Studying combinations with other therapeutic agents may enhance its efficacy against various diseases.

Propriétés

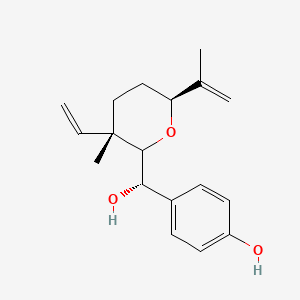

IUPAC Name |

4-[(S)-[(3S,6S)-3-ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-5-18(4)11-10-15(12(2)3)21-17(18)16(20)13-6-8-14(19)9-7-13/h5-9,15-17,19-20H,1-2,10-11H2,3-4H3/t15-,16-,17?,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQGDGCZKMBDA-UKSPMXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(O1)C(C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C(O1)[C@H](C2=CC=C(C=C2)O)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.